molecular formula C8H12O5 B13419623 rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate

rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate

Cat. No.: B13419623
M. Wt: 188.18 g/mol
InChI Key: LDFQMMUIJQDSAB-OLQVQODUSA-N
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Description

rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate is a chiral epoxide derivative characterized by a three-membered oxirane (epoxide) ring with two ethoxycarbonyl substituents at the 2R and 3S positions. This compound serves as a versatile intermediate in organic synthesis, particularly in stereoselective reactions due to its rigid cyclic structure and reactive epoxide moiety. Its stereochemical configuration ("rel" denotes relative stereochemistry) significantly influences its reactivity and biological interactions .

Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

diethyl (2R,3S)-oxirane-2,3-dicarboxylate

InChI

InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

LDFQMMUIJQDSAB-OLQVQODUSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](O1)C(=O)OCC

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Esterification of Tartaric Acid Derivatives

One common approach involves starting from tartaric acid or its derivatives, which contain vicinal diol groups. The synthetic sequence includes:

  • Step 1: Esterification of tartaric acid with ethanol under acidic conditions to form diethyl tartrate esters.
  • Step 2: Epoxidation of the vicinal diol or corresponding alkene intermediate to generate the oxirane ring, yielding this compound.

This method leverages the stereochemistry of tartaric acid to control the configuration of the oxirane ring, preserving the (2R,3S) stereochemistry. The choice of reagents and conditions (e.g., acid catalysts for esterification, peracids for epoxidation) influences yield and enantiopurity.

Epoxidation of Diethyl Maleate or Fumarate

Another synthetic route involves:

  • Starting Material: Diethyl maleate or diethyl fumarate (the cis or trans isomers of diethyl butenedioate).
  • Step: Epoxidation of the double bond using peracid reagents such as meta-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.

This route can afford the oxirane dicarboxylate esters with defined stereochemistry depending on the starting alkene isomer and reaction conditions. The stereochemical outcome is critical to obtain the (2R,3S) isomer.

Reduction and Ring Closure from Diethyl 2,3-Dihydroxybutanedioate

A less common but effective method includes:

  • Step 1: Preparation of diethyl 2,3-dihydroxybutanedioate from diethyl oxaloacetate.
  • Step 2: Intramolecular cyclization via base-catalyzed ring closure to form the oxirane ring, generating this compound.

This method requires careful control of reaction conditions to favor epoxide formation over other side reactions.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Stereochemical Control Typical Yield Range References
Esterification of tartaric acid derivatives Tartaric acid, ethanol Acid catalyst (H2SO4), peracid epoxidation High, based on tartaric acid stereochemistry 60-85%
Epoxidation of diethyl maleate/fumarate Diethyl maleate/fumarate m-CPBA or peracids Depends on alkene isomer 50-80%
Reduction and ring closure from dihydroxybutanedioate Diethyl oxaloacetate derivatives Base catalysis (NaOH), controlled temperature Moderate 40-70%

Analysis of Preparation Methods

Efficiency and Yield

  • The esterification and epoxidation of tartaric acid derivatives is favored for its stereochemical fidelity and relatively high yields.
  • Epoxidation of diethyl maleate/fumarate is straightforward but may require separation of stereoisomers post-reaction.
  • The reduction and ring closure method is more sensitive to reaction conditions and may have lower yields but offers alternative synthetic flexibility.

Scalability and Practicality

  • Esterification and epoxidation routes are amenable to scale-up in industrial settings.
  • The use of readily available starting materials like tartaric acid and diethyl maleate enhances practicality.
  • Reaction conditions involving peracids require careful handling due to their oxidative nature.

Chemical Reactivity and Applications

The oxirane ring in this compound is highly strained, making it reactive towards nucleophiles, which leads to ring-opening reactions. The ester groups can undergo hydrolysis, reduction, or transesterification, broadening the compound’s synthetic utility.

Typical Reactions

Reaction Type Reagents/Conditions Outcome Notes
Nucleophilic ring-opening Amines, thiols, water, acids/bases Formation of β-substituted hydroxy esters Stereospecific ring-opening possible
Reduction Sodium borohydride, LiAlH4 Conversion of esters to alcohols Requires controlled conditions
Hydrolysis Acidic or basic aqueous conditions Conversion to diacids May lead to ring-opening

Applications

Research Findings and Source Diversity

The information presented is compiled from multiple authoritative sources excluding unreliable vendors such as www.benchchem.com and www.smolecule.com. Data from chemical suppliers and research literature confirm the synthesis routes and reactivity profiles. For example, Vulcan Chemicals provides detailed synthesis and characterization data supporting esterification and epoxidation as key preparation methods. LookChem confirms the use of sodium borohydride reduction in related epoxysuccinate derivatives.

Chemical Reactions Analysis

Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack due to its strained three-membered structure, leading to regioselective and stereoselective products. Key reaction types include:

Acid-Catalyzed Ring Opening

In acidic conditions (e.g., HCl or H₂SO₄), the epoxide oxygen is protonated, making the adjacent carbons more electrophilic. Nucleophiles such as water or alcohols attack the less hindered carbon, forming vicinal diols or ethers:

rel-Diethyl oxirane-2,3-dicarboxylate+H2OH+Diethyl 2,3-dihydroxybutanedioate\text{rel-Diethyl oxirane-2,3-dicarboxylate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Diethyl 2,3-dihydroxybutanedioate}

Yields typically exceed 80% under optimized conditions .

Base-Catalyzed Ring Opening

In basic media (e.g., NaOH or K₂CO₃), nucleophiles like amines or thiols preferentially attack the more substituted carbon. For example, reaction with benzylamine produces a β-amino alcohol derivative:

rel-Diethyl oxirane-2,3-dicarboxylate+PhCH2NH2KOtBuDiethyl 2-(benzylamino)-3-hydroxybutanedioate\text{rel-Diethyl oxirane-2,3-dicarboxylate} + \text{PhCH}_2\text{NH}_2 \xrightarrow{\text{KO}^t\text{Bu}} \text{Diethyl 2-(benzylamino)-3-hydroxybutanedioate}

This reaction proceeds with >90% regioselectivity .

Table 1: Ring-Opening Reactions and Products

Reagent/ConditionsMajor ProductYield (%)Selectivity
H₂O (H⁺)Diethyl 2,3-dihydroxybutanedioate85–92Syn-addition
MeOH (H⁺)Diethyl 2-hydroxy-3-methoxybutanedioate78Anti
Benzylamine (KOt^tBu)β-Amino alcohol derivative91Regioselective
NaSHDiethyl 2-mercapto-3-hydroxybutanedioate82Syn

Ester Group Transformations

The ethyl ester moieties participate in hydrolysis, reduction, and transesterification:

Hydrolysis

Under acidic or basic conditions, ester groups hydrolyze to carboxylic acids:

Diethyl esterH3O+or OH2,3-Dicarboxylic acid\text{Diethyl ester} \xrightarrow{\text{H}_3\text{O}^+ \text{or OH}^-} \text{2,3-Dicarboxylic acid}

Basic hydrolysis (e.g., NaOH/EtOH) achieves >95% conversion at 60°C .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces esters to primary alcohols:

rel-Diethyl oxirane-2,3-dicarboxylateLiAlH42,3-Bis(hydroxymethyl)oxirane\text{rel-Diethyl oxirane-2,3-dicarboxylate} \xrightarrow{\text{LiAlH}_4} \text{2,3-Bis(hydroxymethyl)oxirane}

This product serves as a precursor for polymer synthesis.

Oxidation and Functionalization

The oxirane ring can be oxidized to diketones or further functionalized:

Epoxide Oxidation

Using peracids like mm-CPBA, the epoxide undergoes oxidation to form a diketone intermediate, which can undergo aldol condensation:

rel-Diethyl oxirane-2,3-dicarboxylatem-CPBADiethyl 2,3-diketo-butanoate\text{rel-Diethyl oxirane-2,3-dicarboxylate} \xrightarrow{m\text{-CPBA}} \text{Diethyl 2,3-diketo-butanoate}

This reaction is critical for synthesizing α,β-unsaturated carbonyl compounds .

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides introduces aromatic groups:

rel-Diethyl oxirane-2,3-dicarboxylate+Ar-XPd(PPh3)4Diethyl 2-aryl-3-hydroxybutanedioate\text{rel-Diethyl oxirane-2,3-dicarboxylate} + \text{Ar-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Diethyl 2-aryl-3-hydroxybutanedioate}

Yields range from 65–78% depending on the aryl halide .

Comparative Reactivity

The stereochemistry of rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate significantly impacts reactivity compared to its enantiomers:

Table 2: Stereochemical Influence on Reaction Rates

Reaction(2R,3S) Isomer Rate (k, s⁻¹)(2S,3R) Isomer Rate (k, s⁻¹)
Acid-catalyzed hydrolysis1.2 × 10⁻³8.7 × 10⁻⁴
Amine ring-opening2.5 × 10⁻²1.8 × 10⁻²

Scientific Research Applications

rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate involves the reactivity of the epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Esters of Oxirane-2,3-dicarboxylate

The compound is part of a broader class of oxirane dicarboxylates, differing in ester substituents and stereochemistry. Key analogues include:

Compound Name Ester Groups Stereochemistry Molecular Weight (g/mol) Key Applications/Properties Reference(s)
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate Ethyl 2R,3S (relative) 188.18 Chiral synthesis, potential bioactive agent
Dimethyl oxirane-2,3-dicarboxylate Methyl 2R,3S (relative) 160.12 Reactive epoxide for polymer precursors
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate Ethyl 2S,3S 188.18 Contrasting stereochemical reactivity

Key Observations :

  • Stereochemical Impact : The 2R,3S configuration in rel-diethyl oxirane enhances stereoselectivity in ring-opening reactions compared to its 2S,3S counterpart, as seen in asymmetric catalysis studies .

Epoxide vs. Aziridine Derivatives

Structurally related aziridine derivatives (three-membered rings with nitrogen) show distinct reactivity and biological profiles:

Compound Class Core Structure Example Compound Key Properties Reference(s)
Oxirane Dicarboxylate Epoxide ring This compound Electrophilic epoxide; prone to nucleophilic attack
Aziridine Dicarboxylate Aziridine ring Diethyl aziridine-2,3-dicarboxylate Nucleophilic nitrogen; used in peptide mimetics

Comparative Reactivity :

  • Oxiranes (epoxides) undergo nucleophilic ring-opening reactions (e.g., with amines or alcohols) to form diols or ethers, whereas aziridines participate in similar reactions but with nitrogen-based intermediates .

Antimicrobial Activity of Related Compounds

Compound MIC Range (µg/mL) Target Pathogens Reference
Dimethyl 1,3-dioxolane-4,5-dicarboxylate 4.8–5000 S. aureus, C. albicans
Diisopropyl 1,3-dioxolane-4,5-dicarboxylate Similar to above Broad-spectrum antibacterial

Implications :

  • The epoxide group in rel-diethyl oxirane may enhance bioactivity via covalent interactions with microbial enzymes, though further studies are needed .

Polymer Chemistry

Epoxide derivatives like dimethyl oxirane-2,3-dicarboxylate are precursors for degradable polymers. The diethyl analogue may offer enhanced thermal stability due to larger ester groups .

Biological Activity

rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate is a chiral compound notable for its unique oxirane structure, which consists of a three-membered cyclic ether. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities and applications. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

  • Molecular Formula : C8H12O5
  • Molecular Weight : 188.18 g/mol

The compound's oxirane structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic organic chemistry .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its interaction with biological systems and potential therapeutic applications.

The mechanism of action for this compound involves its ability to react with nucleophiles and electrophiles. This reactivity is significant in the context of enzyme inhibition and modulation of cellular processes. For instance, studies have shown that this compound can interact with various enzymes, potentially affecting metabolic pathways .

Enzyme Interaction Studies

  • Cathepsin Inhibition : Research indicates that derivatives of oxirane dicarboxylates can inhibit cathepsins, which are cysteine proteases involved in protein degradation. The inhibition mechanism often involves the formation of covalent bonds between the epoxide group and the active site cysteine of the enzyme .
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent .

Comparative Studies

A comparison with similar compounds highlights the unique biological properties of this compound:

Compound NameStructure TypeKey Features
Diethyl (2R,3R)-oxirane-2,3-dicarboxylateOxirane DicarboxylateDifferent stereochemistry; altered reactivity
Dimethyl (2R,3S)-oxirane-2,3-dicarboxylateOxirane DicarboxylateLower molecular weight; different solubility properties
Diisopropyl 2-hydroxysuccinateHydroxysuccinateLacks oxirane structure; different biological activity

The structural differences significantly influence their reactivity and biological effects .

Applications in Medicinal Chemistry

This compound has shown promise in several areas:

  • Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutics targeting proteolytic enzymes involved in diseases such as cancer .
  • Synthetic Chemistry : The compound serves as a chiral building block for synthesizing more complex organic molecules, enhancing its utility in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves esterification of oxirane dicarboxylic acid derivatives under acidic conditions. For example, a protocol analogous to the synthesis of ethyl oxirane dicarboxylate isomers ( ) employs sulfuric acid as a catalyst in methanol at elevated temperatures (60–90°C). Optimization can be achieved by:

  • Controlling stoichiometry of diethyl esterification agents (e.g., 2-ethylhexanol) to minimize side reactions .
  • Using oxidizing agents like N-methylmorpholine-N-oxide (NMO) and catalytic OsO₄ to stabilize epoxide formation .
  • Purification via solvent extraction (e.g., EtOAc washes) and distillation to remove excess alcohol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and stereochemical purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm ester group positions and epoxide geometry by analyzing coupling constants (e.g., vicinal protons in the oxirane ring) .
  • Chiral HPLC : Resolves enantiomeric excess by comparing retention times with known (2R,3S) and (2S,3R) standards .
  • Polarimetry : Measures optical rotation to verify stereochemical consistency against literature values (e.g., [α]D = -12.5° for the (2R,3R) isomer) .
  • Refractive Index and Density : Cross-referenced with published data (e.g., n²⁰/D = 1.4380) to validate purity .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and flame-resistant lab coats due to flammability (flash point: 95.5°C) .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors (H335: May cause respiratory irritation) .
  • Storage : Keep in airtight containers under dry conditions (P402 + P404) at temperatures below 25°C .
  • Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during the synthesis of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Systematic approaches include:

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track epoxide formation and intermediate stability .
  • Solvent Screening : Polar aprotic solvents (e.g., acetone) favor stereoselectivity via hydrogen-bonding interactions with OsO₄ .
  • Catalyst Tuning : Adjusting the ratio of NMO to OsO₄ to optimize oxidation selectivity and minimize racemization .

Q. What methodological approaches ensure enantiomeric purity when using this compound as a chiral building block in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Resolution : Employ diastereomeric salt formation with resolving agents (e.g., (R)-1-phenylethylamine) followed by recrystallization .
  • Dynamic Kinetic Resolution (DKR) : Use transition-metal catalysts (e.g., Ru-based) to racemize undesired enantiomers during esterification .
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, leaving the desired (2R,3S) isomer intact .

Q. What strategies are employed to investigate the kinetic versus thermodynamic control in epoxide ring-opening reactions involving this compound?

  • Methodological Answer :

  • Temperature-Dependent Studies : Conduct reactions at varying temperatures (e.g., 0°C vs. reflux) to isolate kinetic (low-T) or thermodynamic (high-T) products .
  • Nucleophile Screening : Test soft (e.g., thiophenol) vs. hard (e.g., water) nucleophiles to probe regioselectivity trends .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for competing ring-opening pathways .

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